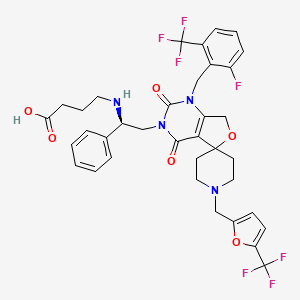
Fulzerasib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fulzerasib is a novel therapeutic agent primarily developed as a targeted therapy for various forms of cancerThis compound targets specific molecular pathways that are often dysregulated in cancer cells, making it a highly promising candidate for precision medicine .
Métodos De Preparación
The synthetic routes and reaction conditions for fulzerasib are not widely published. it is known that the compound is developed by GenFleet Therapeutics, a clinical-stage biotechnology company focusing on cutting-edge therapies in oncology and immunology . Industrial production methods typically involve complex organic synthesis techniques, including multiple steps of chemical reactions, purification, and quality control to ensure the compound’s efficacy and safety.
Análisis De Reacciones Químicas
Fulzerasib undergoes various chemical reactions, primarily focusing on its interaction with specific enzymes and receptors in cancer cells. The compound is known to inhibit specific tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division, survival, and apoptosis . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the disruption of cancer cell growth and survival.
Aplicaciones Científicas De Investigación
Fulzerasib has shown significant promise in scientific research, particularly in the field of oncology. It is primarily being developed as a treatment for non-small cell lung cancer (NSCLC), colorectal cancer, and certain forms of leukemia . The compound has demonstrated substantial efficacy in clinical trials, with promising results in reducing tumor size and slowing disease progression . Additionally, this compound is being explored for its potential use in other cancers and diseases characterized by dysregulated tyrosine kinase activity .
Mecanismo De Acción
The mechanism of action of fulzerasib revolves around its ability to inhibit specific tyrosine kinases. These enzymes are crucial in the signaling pathways that regulate cell division, survival, and apoptosis. In many cancers, these enzymes are either mutated or overexpressed, leading to uncontrolled cell proliferation and survival . By inhibiting these enzymes, this compound disrupts these pathways, inducing cell death and inhibiting tumor growth. Specifically, this compound targets kinases such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are commonly implicated in NSCLC .
Comparación Con Compuestos Similares
Fulzerasib is often compared with other KRAS G12C inhibitors, such as sotorasib and adagrasib. These compounds have been approved for use in pretreated KRAS G12C-mutated NSCLC patients, demonstrating objective response rates (ORR) of 37.1% and 42.9%, respectively . this compound has shown even more compelling efficacy in previously treated advanced KRAS G12C-mutated NSCLC patients, with an ORR of 81.8% and a disease control rate (DCR) of 100% . This highlights this compound’s uniqueness and potential as a more effective treatment option for patients with KRAS G12C mutations.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapies. Its ability to inhibit specific tyrosine kinases and disrupt cancer cell growth makes it a highly promising candidate for precision medicine. With ongoing research and clinical trials, this compound has the potential to become a key player in the treatment of various forms of cancer, offering hope for improved patient outcomes.
Propiedades
Fórmula molecular |
C32H30ClFN6O4 |
|---|---|
Peso molecular |
617.1 g/mol |
Nombre IUPAC |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1 |
Clave InChI |
PYKBFRQMXJWLGG-OAQYLSRUSA-N |
SMILES isomérico |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
SMILES canónico |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)

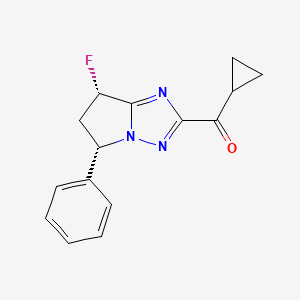
![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)

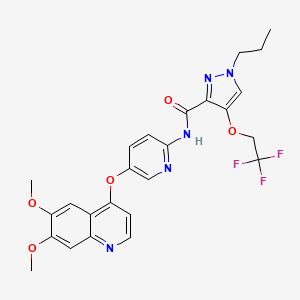
![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)

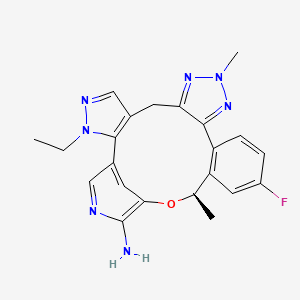
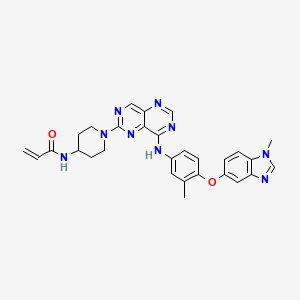
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
